Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate
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Description
Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate is a chemical compound with the CAS Number: 898757-28-3 . It has a molecular weight of 317.43 and its IUPAC name is ethyl 7-[4-(1-azetidinylmethyl)phenyl]-7-oxoheptanoate .
Molecular Structure Analysis
The molecular structure of Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate contains a total of 51 bonds . These include 24 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, 1 aliphatic tertiary amine, and 1 Azetidine .Physical And Chemical Properties Analysis
Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate has a molecular weight of 317.43 . Its InChI Code is 1S/C19H27NO3/c1-2-23-19(22)8-5-3-4-7-18(21)17-11-9-16(10-12-17)15-20-13-6-14-20/h9-12H,2-8,13-15H2,1H3 .Scientific Research Applications
Synthetic Methodologies and Intermediates : Research has shown the development of new synthetic routes and methodologies for compounds similar to Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate. For example, the work by Takeda, Amano, and Tsuboi (1977) outlines a new synthesis approach for 4-Methoxy-6-valeryl-5,6-dihydro-2-pyrone, demonstrating the utility of ethyl 2-acetoxy-3-oxoheptanoate as a key intermediate (Takeda, Amano, & Tsuboi, 1977). Such methodologies could potentially be adapted for the synthesis of Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate, highlighting its role in the synthesis of complex organic molecules.
Antiproliferative Activity : Nurieva et al. (2015) described the synthesis and biological evaluation of compounds including 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, which showed moderate cytotoxicity against human epithelial lung carcinoma cells. This indicates that structurally similar compounds like Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate may have potential applications in the development of new anticancer agents (Nurieva et al., 2015).
Photochemical Reactions and Functional Group Transformations : The study by Tokuda, Watanabe, and Itoh (1978) on the photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate, resulting in various ω-substituted esters, demonstrates the potential of Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate in photochemistry and as a precursor for functional group transformations (Tokuda, Watanabe, & Itoh, 1978).
properties
IUPAC Name |
ethyl 7-[4-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-2-23-19(22)8-5-3-4-7-18(21)17-11-9-16(10-12-17)15-20-13-6-14-20/h9-12H,2-8,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCQBJIOARGKPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642837 |
Source
|
Record name | Ethyl 7-{4-[(azetidin-1-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate | |
CAS RN |
898757-28-3 |
Source
|
Record name | Ethyl 4-(1-azetidinylmethyl)-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-{4-[(azetidin-1-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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